6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-
Description
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- is a bicyclic spiro compound featuring a fused oxane ring (six-membered oxygen-containing ring) and a cyclohexenone moiety. The spiro junction at the 4,5-position creates a rigid three-dimensional structure, while the 7-phenyl substituent introduces aromaticity and steric bulk. This compound is structurally distinct due to the conjugated enone system (C7-C8 double bond) and the electron-withdrawing ketone group at C7. Such features influence its reactivity, making it a candidate for applications in medicinal chemistry and agrochemical synthesis .
Properties
CAS No. |
5198-74-3 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
7-phenyl-6-oxaspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C15H16O2/c16-13-10-14(12-6-2-1-3-7-12)17-15(11-13)8-4-5-9-15/h1-3,6-7,10H,4-5,8-9,11H2 |
InChI Key |
DROUVOIOLGFXNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a phenyl-substituted cyclohexanone with an appropriate diol under acidic conditions to form the spiro-ether linkage. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- .
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The ketone and ether functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogs with Variations in Substituents
6-Oxaspiro[4.5]decan-9-one (CAS: 855398-57-1)
- Molecular Formula : C₉H₁₄O₂
- Key Differences : Lacks the 7-phenyl group and C7-C8 double bond.
- Applications : Intermediate in synthesizing Oliceridine Fumarate, a pharmaceutical opioid receptor agonist .
- Analytical Data: Monoisotopic mass = 154.0994 g/mol; characterized via NMR and HRMS .
9-Hydroxy-8-[1-(4-Methylsulfanyl-benzyloxyimino)-butyl]-6-Oxaspiro[4.5]dec-8-en-7-one
- Key Features : Contains a hydroxy group at C9 and a substituted oxime at C6.
- Applications : Herbicidal activity tested by DuPont; structural studies using SHELX crystallographic programs .
- Comparison : The 7-phenyl group in the target compound may enhance lipophilicity compared to the polar oxime substituent in this analog.
1-Oxaspiro[4.5]dec-6-en-2-ol, 8-methyl-3-(phenylmethoxy)- (CAS: 143842-75-5)
- Molecular Formula : C₁₇H₂₂O₃
- Key Differences : Additional hydroxyl and methyl groups; phenylmethoxy substituent at C3.
- Safety Profile : Classified as acutely toxic (oral, skin) and a respiratory irritant, highlighting how substituent positioning affects hazard profiles .
Heteroatom Variations in the Spiro Ring
6-Azaspiro[4.5]decan-9-one (CAS: 1334146-61-0)
- Key Features : Replaces the oxygen atom in the oxane ring with nitrogen.
- Impact : Introduces basicity, altering solubility and reactivity in acidic environments .
- Applications : Used in drug discovery for nitrogen-containing heterocycles.
7-Benzyl-2,7-diazaspiro[4.5]decan-1-one (CAS: 1245643-65-5)
- Molecular Formula : C₁₄H₁₈N₂O
- Key Features : Contains two nitrogen atoms in the spiro system.
Functional Group Modifications
6-Oxaspiro[4.5]dec-9-ylamine hydrochloride (CAS: 1448046-14-7)
- Molecular Formula: C₉H₁₈ClNO
- Key Features: Amino group at C9 instead of a ketone; hydrochloride salt improves aqueous solubility.
- Applications : Research chemical in neuroscience studies, demonstrating how functional group changes tailor compounds for specific biological targets .
6-Oxaspiro[4.5]decane-9-sulfonamide (CAS: 1503325-91-4)
- Molecular Formula: C₉H₁₇NO₃S
- Comparison : The sulfonamide’s electron-withdrawing nature contrasts with the ketone’s electrophilic character in the target compound .
Data Table: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
